molecular formula C11H21NO4 B2759756 Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate CAS No. 1374654-00-8

Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate

Cat. No.: B2759756
CAS No.: 1374654-00-8
M. Wt: 231.292
InChI Key: DXNVPQDZAGYXEH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate is a chemical compound with a unique structure that combines a tert-butyl group, a hydroxymethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 3-methylmorpholine-4-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then stabilized by the morpholine ring.

    Starting Materials: tert-butyl 3-methylmorpholine-4-carboxylate, formaldehyde, and a base such as sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of tert-butyl 3-(carboxymethyl)-3-methylmorpholine-4-carboxylate.

    Reduction: Reduction of the hydroxymethyl group can yield tert-butyl 3-(methyl)-3-methylmorpholine-4-carboxylate.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides (e.g., chloride, bromide), amines (e.g., methylamine, ethylamine).

Major Products

    Oxidation: Tert-butyl 3-(carboxymethyl)-3-methylmorpholine-4-carboxylate.

    Reduction: Tert-butyl 3-(methyl)-3-methylmorpholine-4-carboxylate.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a scaffold for drug development. The morpholine ring is a common motif in many pharmaceuticals, and the presence of the tert-butyl and hydroxymethyl groups can enhance the compound’s stability and bioavailability.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives can act as enzyme inhibitors or receptor modulators, making them candidates for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other applications where durable chemical properties are required.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-methylmorpholine-4-carboxylate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    Tert-butyl 3-(hydroxymethyl)-morpholine-4-carboxylate: Similar structure but without the additional methyl group, which can affect its reactivity and stability.

    Tert-butyl 3-(hydroxymethyl)-3-ethylmorpholine-4-carboxylate: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

Uniqueness

Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate is unique due to the combination of the tert-butyl group, hydroxymethyl group, and morpholine ring. This combination provides a balance of stability, reactivity, and versatility that is not commonly found in other compounds. The presence of the tert-butyl group enhances the compound’s resistance to metabolic degradation, while the hydroxymethyl group allows for further chemical modifications.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-6-15-8-11(12,4)7-13/h13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNVPQDZAGYXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374654-00-8
Record name tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate
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